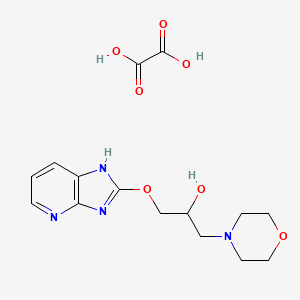
D,L-2-(2'-Hydroxy-3'-morpholinopropoxy)imidazo(4,5-b)pyridine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D,L-2-(2’-Hydroxy-3’-morpholinopropoxy)imidazo(4,5-b)pyridine oxalate is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the morpholine ring and hydroxy group in its structure suggests potential interactions with various biological targets.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D,L-2-(2’-Hydroxy-3’-morpholinopropoxy)imidazo(4,5-b)pyridine oxalate typically involves the cyclocondensation of 2,3-diaminopyridines with ethyl cyanoacetate at high temperatures . The reaction is monitored using UV-Vis spectroscopy, and the products are isolated in moderate to high yields (42-83%) .
Industrial Production Methods
Industrial production methods for imidazo[4,5-b]pyridine derivatives often start with commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . The first stage involves nucleophilic substitution of the halogen, followed by reduction of the nitro group to obtain 2,3-diaminopyridine . This intermediate is then subjected to cyclocondensation reactions to form the desired imidazo[4,5-b]pyridine derivatives.
化学反应分析
Types of Reactions
D,L-2-(2’-Hydroxy-3’-morpholinopropoxy)imidazo(4,5-b)pyridine oxalate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
科学研究应用
D,L-2-(2’-Hydroxy-3’-morpholinopropoxy)imidazo(4,5-b)pyridine oxalate has several scientific research applications:
作用机制
The mechanism of action of D,L-2-(2’-Hydroxy-3’-morpholinopropoxy)imidazo(4,5-b)pyridine oxalate involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various cellular pathways, leading to the compound’s observed biological effects . The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
Similar Compounds
Imidazo[4,5-c]pyridine derivatives: These compounds share a similar core structure but differ in the position of the nitrogen atoms in the ring.
Imidazo[1,5-a]pyridines: Another class of imidazopyridines with different biological activities.
Uniqueness
D,L-2-(2’-Hydroxy-3’-morpholinopropoxy)imidazo(4,5-b)pyridine oxalate is unique due to the presence of the morpholine ring and hydroxy group, which can enhance its interactions with biological targets and potentially improve its therapeutic efficacy .
属性
CAS 编号 |
85930-11-6 |
|---|---|
分子式 |
C15H20N4O7 |
分子量 |
368.34 g/mol |
IUPAC 名称 |
1-(1H-imidazo[4,5-b]pyridin-2-yloxy)-3-morpholin-4-ylpropan-2-ol;oxalic acid |
InChI |
InChI=1S/C13H18N4O3.C2H2O4/c18-10(8-17-4-6-19-7-5-17)9-20-13-15-11-2-1-3-14-12(11)16-13;3-1(4)2(5)6/h1-3,10,18H,4-9H2,(H,14,15,16);(H,3,4)(H,5,6) |
InChI 键 |
ANNZXHHBBADGBT-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CC(COC2=NC3=C(N2)C=CC=N3)O.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















